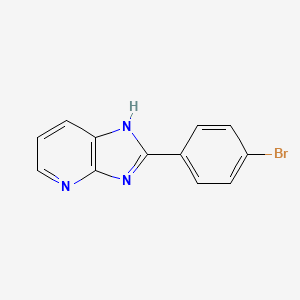

2-(4-Bromophenyl)-1H-imidazo(4,5-b)pyridine

Descripción

Propiedades

IUPAC Name |

2-(4-bromophenyl)-1H-imidazo[4,5-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrN3/c13-9-5-3-8(4-6-9)11-15-10-2-1-7-14-12(10)16-11/h1-7H,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSESNXXKQZZRMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C1)N=C(N2)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80225976 | |

| Record name | 1H-Imidazo(4,5-b)pyridine, 2-(4-bromophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80225976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75007-86-2 | |

| Record name | 1H-Imidazo(4,5-b)pyridine, 2-(4-bromophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075007862 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Imidazo(4,5-b)pyridine, 2-(4-bromophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80225976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(4-Bromophenyl)-1H-imidazo[4,5-b]pyridine: Synthesis, Properties, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of 2-(4-Bromophenyl)-1H-imidazo[4,5-b]pyridine, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its precise chemical identity, including its IUPAC nomenclature and common synonyms, and present a detailed analysis of its physicochemical properties. A robust, step-by-step synthesis protocol is provided, grounded in established chemical principles. Furthermore, this guide will explore the burgeoning therapeutic potential of this molecule, with a focus on its applications in the development of novel agents for a range of diseases, including cancer, microbial infections, and inflammatory disorders. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug discovery and development.

Chemical Identity and Nomenclature

The precise identification of a compound is paramount for scientific discourse and reproducibility. The molecule at the core of this guide is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.

IUPAC Name: 2-(4-Bromophenyl)-1H-imidazo[4,5-b]pyridine.[1]

This name delineates a core structure of an imidazole ring fused to a pyridine ring, specifically in the [4,5-b] orientation, with a 4-bromophenyl substituent at the 2-position of the imidazo[4,5-b]pyridine scaffold.

Synonyms:

In scientific literature and commercial catalogs, this compound may be referred to by a variety of synonyms. Recognizing these is crucial for comprehensive literature searches and procurement. Common synonyms include:

-

1H-Imidazo(4,5-b)pyridine, 2-(4-bromophenyl)-[1]

It is important to distinguish this compound from its isomer, 2-(4-Bromophenyl)imidazo[1,2-a]pyridine, which possesses a different ring fusion and, consequently, distinct chemical and biological properties.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development, influencing everything from reaction conditions to formulation.

| Property | Value | Source |

| Molecular Formula | C12H8BrN3 | PubChem |

| Molecular Weight | 274.12 g/mol | PubChem |

| Melting Point | 199 °C | EPA |

| Boiling Point | 408 - 424 °C (Predicted) | EPA |

| Water Solubility | 9.76e-4 g/L (Predicted) | EPA |

| LogP | 3.17 (Predicted) | EPA |

| pKa (Acidic) | 10.5 (Predicted) | EPA |

| pKa (Basic) | 3.53 (Predicted) | EPA |

Note: Some of the presented data are predicted values from computational models and should be confirmed experimentally for critical applications.

Synthesis of 2-(4-Bromophenyl)-1H-imidazo[4,5-b]pyridine

The synthesis of the imidazo[4,5-b]pyridine scaffold is a well-established process in organic chemistry. A common and effective method involves the condensation of a diaminopyridine with a substituted aldehyde.

General Synthesis Pathway

The synthesis of 2-(substituted-phenyl)imidazo[4,5-b]pyridines can be achieved by reacting 2,3-diaminopyridine with the corresponding benzaldehyde.[2] This reaction proceeds via a cyclocondensation mechanism.

Caption: General synthesis pathway for 2-(4-Bromophenyl)-1H-imidazo[4,5-b]pyridine.

Detailed Experimental Protocol

This protocol is adapted from established methods for the synthesis of similar imidazopyridine derivatives.[2]

Materials:

-

2,3-Diaminopyridine

-

4-Bromobenzaldehyde

-

Sodium metabisulfite (Na2S2O5)

-

Dimethyl sulfoxide (DMSO)

-

Ethanol

-

Water

Procedure:

-

Adduct Formation: In a round-bottom flask, dissolve 4-bromobenzaldehyde in a minimal amount of ethanol. To this solution, add an equimolar amount of sodium metabisulfite dissolved in water. Stir the mixture at room temperature for 1-2 hours to form the aldehyde-bisulfite adduct.

-

Condensation and Cyclization: To the adduct solution, add an equimolar amount of 2,3-diaminopyridine and dimethyl sulfoxide (DMSO) as the solvent.

-

Reaction: Heat the reaction mixture to 120-140 °C and stir for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water. The solid product will precipitate out of the solution.

-

Purification: Collect the precipitate by vacuum filtration and wash it with cold water. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol to yield pure 2-(4-Bromophenyl)-1H-imidazo[4,5-b]pyridine.

Therapeutic Potential and Applications in Drug Discovery

The imidazo[4,5-b]pyridine scaffold is considered a "privileged" structure in medicinal chemistry due to its ability to interact with a wide range of biological targets.[3] Its structural resemblance to purines allows it to function as a bioisostere, potentially interfering with biological pathways that involve purine recognition.[3][4]

Anticancer Activity

Derivatives of imidazo[4,5-b]pyridine have demonstrated significant potential as anticancer agents.[3] Studies have shown that these compounds can exhibit potent cytotoxicity against various cancer cell lines.[5] The bromophenyl substituent can play a crucial role in the molecule's ability to interact with biological targets through halogen bonding and by influencing its pharmacokinetic properties.

Antimicrobial Activity

The search for new antimicrobial agents is a global health priority. Imidazo[4,5-b]pyridine derivatives have been synthesized and evaluated for their antibacterial and antifungal activities.[2][6] While the specific activity of 2-(4-Bromophenyl)-1H-imidazo[4,5-b]pyridine requires further investigation, related compounds have shown promising results against various pathogens.[2]

Anti-inflammatory Properties

Chronic inflammation is a key component of many diseases. Imidazo[4,5-b]pyridine compounds have been investigated for their potential to treat inflammatory disorders.[7] Their mechanism of action may involve the modulation of key inflammatory pathways.

Other Therapeutic Areas

The versatility of the imidazo[4,5-b]pyridine core has led to its exploration in a variety of other therapeutic areas, including as antitubercular agents and for the management of type 2 diabetes.[8][9]

Caption: Therapeutic applications of the 2-(4-Bromophenyl)-1H-imidazo[4,5-b]pyridine scaffold.

Conclusion

2-(4-Bromophenyl)-1H-imidazo[4,5-b]pyridine is a molecule with a well-defined chemical identity and a synthetic route that is both accessible and scalable. Its physicochemical properties make it a suitable candidate for further development in medicinal chemistry. The growing body of evidence supporting the therapeutic potential of the imidazo[4,5-b]pyridine scaffold in oncology, infectious diseases, and inflammation underscores the importance of continued research into this and related compounds. This guide provides a solid foundation for researchers and drug development professionals to understand and utilize 2-(4-Bromophenyl)-1H-imidazo[4,5-b]pyridine in their quest for novel therapeutics.

References

Sources

- 1. CompTox Chemicals Dashboard [comptox.epa.gov]

- 2. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SYNTHESIS AND REACTIONS OF NOVEL IMIDAZO[4,5-<i>]</i>PYRIDINE BUILDING BLOCKS | Chemistry of Heterocyclic Compounds [hgs.osi.lv]

- 5. researchgate.net [researchgate.net]

- 6. ijpbs.com [ijpbs.com]

- 7. EP4265254A2 - Imidazo[4,5-b]pyridine compounds and pharmaceutical compositions thereof for the treatment of inflammatory disorders - Google Patents [patents.google.com]

- 8. Synthesis, biological evaluation and molecular docking studies of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives as novel antitubercular agents: future DprE1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2-(4-Bromophenyl)-1H-imidazo[4,5-b]pyridine

The following technical guide details the physicochemical profile, synthetic pathways, and experimental applications of 2-(4-Bromophenyl)-1H-imidazo[4,5-b]pyridine .

Executive Summary

2-(4-Bromophenyl)-1H-imidazo[4,5-b]pyridine (CAS: 75007-86-2) is a privileged heterocyclic scaffold in medicinal chemistry, distinct from its isomer imidazo[1,2-a]pyridine. It serves as a critical pharmacophore in the development of kinase inhibitors (e.g., c-Met, JAK1) and antimicrobial agents. Its 4-bromophenyl moiety provides a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), facilitating rapid library expansion in fragment-based drug discovery (FBDD).

Part 1: Molecular Identity & Physicochemical Properties

The molecule comprises a fused pyridine-imidazole core substituted at the C2 position.[1][2] The presence of the pyridine nitrogen (N4) and the imidazole nitrogens (N1/N3) creates a rich electronic environment capable of diverse hydrogen bonding interactions.

Table 1: Physicochemical Constants

| Property | Data | Note |

| IUPAC Name | 2-(4-Bromophenyl)-1H-imidazo[4,5-b]pyridine | Tautomerizes between 1H and 3H forms |

| CAS Number | 75007-86-2 | Warning: Do not confuse with [1,2-a] isomer (CAS 34658-66-7) |

| Molecular Formula | ||

| Molecular Weight | 274.12 g/mol | Monoisotopic Mass: 272.99 g/mol |

| Appearance | Off-white to pale yellow solid | Crystalline powder |

| Melting Point | 220–240 °C (Typical for class) | High thermal stability due to H-bonding network |

| Solubility | DMSO, DMF, hot Ethanol | Poor solubility in water and non-polar solvents |

| pKa | ~3.5 (Pyridine N), ~10.5 (NH) | Amphoteric nature |

Part 2: Synthetic Pathways

The synthesis of 2-aryl-imidazo[4,5-b]pyridines typically proceeds via the condensation of 2,3-diaminopyridine with an aryl aldehyde or carboxylic acid derivative. The oxidative cyclization pathway is preferred for its operational simplicity and higher yields.

Pathway A: Oxidative Condensation (Preferred)

This method utilizes sodium metabisulfite (

Mechanism:

-

Formation of a Schiff base (imine) between the 3-amino group of the pyridine and the aldehyde.

-

Intramolecular nucleophilic attack by the 2-amino group.

-

Oxidative dehydrogenation to aromatize the imidazole ring.

Pathway B: Polyphosphoric Acid (PPA) Cyclization

Direct condensation of 2,3-diaminopyridine with 4-bromobenzoic acid in PPA at high temperatures (

Figure 1: Oxidative cyclization pathway for the synthesis of the target molecule.

Part 3: Structural Characterization

Accurate identification requires distinguishing the [4,5-b] core from the [1,2-a] isomer. The [4,5-b] core possesses a distinct proton signature on the pyridine ring.

1H NMR Interpretation (DMSO- , 400 MHz)

- 13.5 ppm (s, 1H): Imidazole NH (Broad, exchangeable).

-

8.3–8.4 ppm (dd, 1H): Pyridine H-5 (

- 8.1–8.2 ppm (d, 2H): Phenyl H-2',6'. Ortho to the imidazole ring; shifted downfield due to conjugation.

-

8.0 ppm (dd, 1H): Pyridine H-7 (

- 7.7–7.8 ppm (d, 2H): Phenyl H-3',5'. Ortho to the Bromine atom.

-

7.3 ppm (dd, 1H): Pyridine H-6 (

Mass Spectrometry[8][9]

-

ESI-MS: Shows characteristic isotopic pattern for Bromine (

and -

m/z:

.

Part 4: Functional Applications in Drug Discovery[10]

Kinase Inhibitor Scaffold

The imidazo[4,5-b]pyridine core mimics the purine ring of ATP, making it an excellent scaffold for Type I and Type II kinase inhibitors.

-

Mechanism: The N1 and N3 nitrogens serve as hydrogen bond acceptors/donors to the hinge region of kinases (e.g., c-Met, VEGFR).

-

SAR Expansion: The bromine atom at the para-position allows for late-stage diversification via Suzuki coupling to introduce solubility-enhancing groups (e.g., piperazines, morpholines).

Antimicrobial Agents

Derivatives of this scaffold have demonstrated potency against M. tuberculosis (DprE1 inhibition) and various Gram-positive bacteria by disrupting cell wall synthesis or DNA intercalation.

Part 5: Experimental Protocols

Protocol: Synthesis via Sodium Metabisulfite Method

Objective: Synthesize 1.0 g of 2-(4-Bromophenyl)-1H-imidazo[4,5-b]pyridine.

Reagents:

-

2,3-Diaminopyridine (1.0 eq)

-

4-Bromobenzaldehyde (1.0 eq)

-

Sodium Metabisulfite (

) (1.5 eq) -

Solvent: DMF or Ethanol/Water (3:1)

Step-by-Step Procedure:

-

Preparation: In a 100 mL round-bottom flask, dissolve 2,3-diaminopyridine (5.0 mmol) and 4-bromobenzaldehyde (5.0 mmol) in 20 mL of DMF.

-

Activation: Add sodium metabisulfite (7.5 mmol) to the mixture.

-

Reflux: Heat the reaction mixture to 100–120 °C for 4–6 hours. Monitor progress by TLC (Eluent: 5% MeOH in DCM).

-

Work-up:

-

Cool the mixture to room temperature.

-

Pour the reaction mass into 100 mL of ice-cold water with vigorous stirring.

-

A precipitate will form.[2] Allow it to stand for 30 minutes.

-

-

Purification:

-

Filter the solid under vacuum.[4]

-

Wash the cake with water (

mL) to remove inorganic salts and unreacted diamine. -

Recrystallize from hot ethanol or DMF/Water to obtain the pure off-white solid.

-

-

Validation: Confirm structure via melting point (>220 °C) and 1H NMR.

References

-

Altaib, M., et al. (2023). "Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities." Molecular Diversity. Link

-

EPA CompTox Chemicals Dashboard. "1H-Imidazo[4,5-b]pyridine, 2-(4-bromophenyl)- (CAS 75007-86-2)." Link

-

MolCore. "2-(4-Bromophenyl)-3H-imidazo[4,5-b]pyridine Product Information." Link

-

Dubina, T.F., et al. (2024). "Synthesis and Reactions of Novel Imidazo[4,5-b]pyridine Building Blocks." Chemistry of Heterocyclic Compounds. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. ijpbs.com [ijpbs.com]

- 3. Synthesis, biological evaluation and molecular docking studies of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives as novel antitubercular agents: future DprE1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis routes of 2-(4-Bromophenyl)imidazo[1,2-a]pyridine [benchchem.com]

solubility of 2-(4-Bromophenyl)-1H-imidazo(4,5-b)pyridine in organic solvents

Executive Summary

This technical guide profiles the solubility characteristics of 2-(4-Bromophenyl)-1H-imidazo[4,5-b]pyridine (CAS: 75007-86-2), a fused heterocyclic scaffold widely used in medicinal chemistry as a bioisostere of purines and benzimidazoles.

Characterized by a high crystal lattice energy ("brick dust" properties) and significant planarity, this compound exhibits poor aqueous solubility but moderate-to-high solubility in polar aprotic solvents. This guide provides a validated solubility profile, thermodynamic mechanisms, and step-by-step protocols for solubility determination, tailored for researchers in drug discovery and process chemistry.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

Understanding the structural basis of solubility is critical before attempting dissolution.

| Property | Detail |

| IUPAC Name | 2-(4-Bromophenyl)-1H-imidazo[4,5-b]pyridine |

| CAS Number | 75007-86-2 |

| Molecular Formula | C₁₂H₈BrN₃ |

| Molecular Weight | 274.12 g/mol |

| Tautomerism | Exists in equilibrium between 1H- and 3H- forms; 1H is typically the major tautomer in solution. |

| pKa (Calculated) | ~3.5 (Pyridine N protonation) and ~10.5 (Imidazole NH deprotonation) |

| LogP (Predicted) | ~3.17 (Lipophilic) |

| Appearance | White to pale yellow crystalline solid |

Structural Insight:

The molecule consists of a pyridine ring fused to an imidazole ring (imidazo[4,5-b]pyridine core) substituted with a 4-bromophenyl group. The planar structure facilitates strong

Solubility Profile

The following data categorizes solvent compatibility based on polarity and hydrogen bonding capabilities.

Solvent Compatibility Table

| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Rationale |

| Polar Aprotic | DMSO, DMF, DMAc | High (>20 mg/mL) | Disrupts intermolecular H-bonds; dipole-dipole interactions stabilize the polar heterocycle. |

| Polar Protic | Methanol, Ethanol | Moderate (1-10 mg/mL) | Soluble at reflux; limited solubility at RT due to competition with crystal lattice energy. |

| Chlorinated | DCM, Chloroform | Low to Moderate | Solubilizes the lipophilic bromophenyl region but struggles with the polar core. |

| Ethers | THF, Dioxane | Moderate | Acceptable for reactions; often used as a co-solvent. |

| Non-Polar | Hexane, Toluene | Very Low (<0.1 mg/mL) | Lacks specific interactions to overcome lattice energy. |

| Aqueous | Water (pH 7) | Insoluble | Hydrophobic effect dominates; lacks ionizable groups at neutral pH. |

| Aqueous Acid | 0.1 M HCl | Soluble | Protonation of the pyridine nitrogen ( |

Thermodynamic Dissolution Mechanism

The dissolution of 2-(4-Bromophenyl)-1H-imidazo[4,5-b]pyridine follows the "Brick Dust" model:

-

Cavitation: The solvent must create a cavity.

-

Lattice Disruption: Energy is required to break the strong

stacking and intermolecular Hydrogen bonds (N-H -

Solvation: The solvent molecules surround the solute.

Implication: To maximize solubility, use solvents that can effectively compete for Hydrogen bonds (DMSO) or introduce energy (Heat) to disrupt the lattice.

Experimental Protocols

Protocol A: Visual Solubility Screening (Tier 1)

Use this rapid workflow to determine the approximate solubility range for formulation or reaction selection.

Materials:

-

Compound: 2-(4-Bromophenyl)-1H-imidazo[4,5-b]pyridine (10 mg portions).

-

Solvents: DMSO, MeOH, DCM, Toluene.

-

Equipment: 4 mL glass vials, vortex mixer, sonicator, heat gun.

Workflow:

-

Weigh 2 mg of compound into a clear glass vial.

-

Add 100 µL of solvent (Target: 20 mg/mL).

-

Vortex for 30 seconds.

-

Observation:

-

Clear Solution: Solubility

20 mg/mL. -

Suspension: Proceed to Step 5.

-

-

Sonicate for 5 minutes at ambient temperature.

-

Clear Solution: Solubility

20 mg/mL (Kinetic solubility reached). -

Suspension: Proceed to Step 6.

-

-

Add additional solvent in 100 µL increments until clear or total volume reaches 2 mL (< 1 mg/mL).

-

Heat: If still insoluble, heat to boiling (for alcohols) or 60°C (for DMSO) to check for temperature-dependent solubility.

Protocol B: Equilibrium Solubility Determination (Tier 2)

Use this for precise thermodynamic solubility data required for ADME assays.

-

Preparation: Add excess solid compound to 2 mL of solvent in a chemically resistant vial.

-

Equilibration: Shake at constant temperature (25°C) for 24 hours.

-

Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter (pre-saturated) to remove undissolved solid.

-

Quantification: Dilute the filtrate (e.g., 1:100 in Mobile Phase) and analyze via HPLC-UV (Detection @ 254 nm or 300 nm).

-

Calculation: Compare peak area against a standard curve prepared in DMSO.

Visualization of Workflows

Figure 1: Solubility Screening Logic

This decision tree guides the selection of solvents based on the observed behavior of the compound.

Caption: Step-by-step decision matrix for classifying the solubility of imidazopyridine derivatives.

Figure 2: pH-Dependent Species Distribution

Understanding the ionization state is crucial for aqueous solubility.

Caption: Ionization states of 2-(4-Bromophenyl)-1H-imidazo[4,5-b]pyridine across the pH scale.

Applications & Implications

Synthesis & Purification

-

Reaction Solvent: DMF or DMSO are recommended for nucleophilic substitutions (S_NAr) or alkylations due to high solubility.

-

Recrystallization: The "Moderate" solubility in ethanol allows for effective recrystallization. Dissolve at reflux (boiling ethanol) and cool slowly to induce precipitation of pure crystals.

-

Workup: Adding water to a DMF/DMSO reaction mixture will force the compound to precipitate, serving as an effective isolation method.

Formulation

For biological assays, prepare a stock solution in 100% DMSO (typically 10 mM or 20 mg/mL). Dilute this stock into the aqueous assay buffer immediately prior to use. Ensure the final DMSO concentration remains below the toxicity threshold for your specific cell line (usually <0.5%).

References

-

U.S. Environmental Protection Agency. (2025). CompTox Chemicals Dashboard: 1H-Imidazo[4,5-b]pyridine, 2-(4-bromophenyl)-. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 67504, Imidazo[4,5-b]pyridine. Retrieved from [Link]

-

Goker, H., et al. (2023). Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. Molecular Diversity, 28(5), 2817-2829. [Link]

-

Dubina, T. F., et al. (2024).[1] Synthesis and Reactions of Novel Imidazo[4,5-b]pyridine Building Blocks. Chemistry of Heterocyclic Compounds. [Link]

Sources

Unveiling the Therapeutic Potential: A Technical Guide to the Molecular Targets of 2-(4-Bromophenyl)-1H-imidazo[4,5-b]pyridine

For Immediate Release

[City, State] – [Date] – In the dynamic landscape of drug discovery, the quest for novel molecular scaffolds with therapeutic promise is relentless. Among these, the imidazo[4,5-b]pyridine core has emerged as a privileged structure, owing to its structural resemblance to endogenous purines, which allows it to interact with a wide array of biological targets. This in-depth technical guide, authored for researchers, scientists, and drug development professionals, focuses on a particularly compelling derivative: 2-(4-Bromophenyl)-1H-imidazo[4,5-b]pyridine. We will explore its potential therapeutic targets, the underlying scientific rationale, and the experimental methodologies required for their validation.

Executive Summary

The 2-(4-Bromophenyl)-1H-imidazo[4,5-b]pyridine scaffold presents a unique combination of structural features that suggest a strong potential for therapeutic intervention in several key disease areas. The presence of the imidazopyridine core, a known "hinge-binding" motif, coupled with the electronically distinct 4-bromophenyl substituent, positions this molecule as a prime candidate for the targeted inhibition of specific protein kinases. Furthermore, the broader imidazo[4,5-b]pyridine class has demonstrated a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. This guide will dissect the most promising therapeutic avenues for this specific compound, providing a roadmap for its preclinical evaluation.

The Scientific Rationale: Why 2-(4-Bromophenyl)-1H-imidazo[4,5-b]pyridine?

The therapeutic potential of 2-(4-Bromophenyl)-1H-imidazo[4,5-b]pyridine is not merely speculative; it is grounded in established principles of medicinal chemistry and a growing body of literature on related compounds. The imidazo[4,5-b]pyridine nucleus is isosteric to purine, enabling it to function as a competitive inhibitor for ATP-binding sites in a multitude of enzymes, most notably protein kinases.[1][2] The 4-bromophenyl group at the 2-position plays a crucial role in defining the molecule's selectivity and potency. The bromine atom, being an electron-withdrawing group, can modulate the electronic properties of the aromatic ring and participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity and specificity for a target protein.

Primary Therapeutic Target Classes

Based on the known activities of the imidazo[4,5-b]pyridine scaffold and the specific structural attributes of the 2-(4-bromophenyl) derivative, we have identified three primary classes of therapeutic targets with a high probability of interaction.

Protein Kinases: The Low-Hanging Fruit

Protein kinases are a large family of enzymes that play a central role in cellular signaling and are frequently dysregulated in diseases such as cancer. The ATP-binding pocket of many kinases is a well-validated drug target, and the imidazo[4,5-b]pyridine core is a known "hinge-binder," forming critical hydrogen bonds with the kinase hinge region.[3]

The Aurora kinase family (A, B, and C) are key regulators of mitosis, and their overexpression is a hallmark of many cancers.[4] Several imidazo[4,5-b]pyridine derivatives have been identified as potent inhibitors of Aurora kinases.[3][4] The 2-aryl substitution on the imidazopyridine ring is crucial for this activity, and the 4-bromophenyl group in our compound of interest is hypothesized to occupy the hydrophobic pocket adjacent to the ATP-binding site, potentially conferring high affinity and selectivity.

BTK is a non-receptor tyrosine kinase that is a critical component of the B-cell receptor signaling pathway. Its inhibition has proven to be an effective therapeutic strategy for B-cell malignancies and autoimmune diseases. Recently, novel imidazo[4,5-b]pyridine derivatives have been reported as noncovalent, reversible BTK inhibitors. The 2-phenyl substituent is a key feature of these inhibitors, suggesting that 2-(4-Bromophenyl)-1H-imidazo[4,5-b]pyridine could also exhibit BTK inhibitory activity.

FLT3 is a receptor tyrosine kinase that plays a crucial role in the proliferation and survival of hematopoietic progenitor cells. Activating mutations in FLT3 are found in a significant proportion of acute myeloid leukemia (AML) cases. Imidazo[4,5-b]pyridine-based compounds have been identified as dual inhibitors of FLT3 and Aurora kinases, highlighting a potential dual-action mechanism for our target molecule in the context of AML.[3]

Experimental Validation: A Step-by-Step Guide

The following section provides detailed, step-by-step methodologies for the initial in vitro validation of the proposed therapeutic targets for 2-(4-Bromophenyl)-1H-imidazo[4,5-b]pyridine.

Workflow for Target Validation

Caption: A streamlined workflow for the initial validation of therapeutic targets for 2-(4-Bromophenyl)-1H-imidazo[4,5-b]pyridine.

Detailed Experimental Protocols

This protocol describes a luminescent-based assay to determine the in vitro inhibitory activity of 2-(4-Bromophenyl)-1H-imidazo[4,5-b]pyridine against a specific protein kinase.

Materials:

-

Purified recombinant kinase (e.g., Aurora A, Aurora B, BTK, FLT3)

-

Kinase-specific peptide substrate

-

ATP

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 96- or 384-well plates

-

Multimode plate reader with luminescence detection capabilities

Procedure:

-

Compound Preparation: Prepare a 10 mM stock solution of 2-(4-Bromophenyl)-1H-imidazo[4,5-b]pyridine in DMSO. Create a serial dilution series of the compound in kinase assay buffer.

-

Kinase Reaction Setup: In a 96-well plate, add 5 µL of the diluted compound solution to each well. Add 10 µL of a solution containing the kinase and its specific substrate in kinase assay buffer.

-

Initiation of Reaction: Initiate the kinase reaction by adding 10 µL of ATP solution to each well. The final reaction volume is 25 µL.

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

Termination and ADP Detection: Add 25 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

Luminescence Generation: Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[5][6]

Materials:

-

Human cancer cell lines (e.g., HCT-116 for colon cancer, MV4-11 for AML)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well clear flat-bottom plates

-

Microplate reader capable of measuring absorbance at 570 nm

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of 2-(4-Bromophenyl)-1H-imidazo[4,5-b]pyridine for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Determine the GI₅₀ (concentration for 50% growth inhibition) value.

Secondary and Exploratory Targets

While protein kinases represent the most probable target class, the broad bioactivity of the imidazo[4,5-b]pyridine scaffold warrants exploration of other potential targets.

DprE1: A Target in Mycobacterium tuberculosis

Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is an essential enzyme in the cell wall synthesis of Mycobacterium tuberculosis, the causative agent of tuberculosis.[1] Several nitro-substituted imidazo[4,5-b]pyridine derivatives have shown potent inhibitory activity against DprE1.[1] Although our lead compound lacks the nitro group, the core scaffold's interaction with this enzyme suggests that 2-(4-Bromophenyl)-1H-imidazo[4,5-b]pyridine should be evaluated for antitubercular activity.

Tubulin Polymerization

Some imidazo[4,5-b]pyridine derivatives have been shown to inhibit tubulin polymerization, a mechanism of action shared by several successful anticancer drugs.[2] This inhibition leads to cell cycle arrest and apoptosis. Given the anticipated antiproliferative effects, investigating the impact of 2-(4-Bromophenyl)-1H-imidazo[4,5-b]pyridine on tubulin dynamics is a logical next step.

Future Directions and In Vivo Studies

Following successful in vitro validation, the next critical phase involves assessing the therapeutic potential of 2-(4-Bromophenyl)-1H-imidazo[4,5-b]pyridine in preclinical in vivo models.

In Vivo Efficacy in a Xenograft Model

Caption: A schematic representation of an in vivo xenograft model to evaluate the anticancer efficacy of the lead compound.[4][7][8][9]

Conclusion

2-(4-Bromophenyl)-1H-imidazo[4,5-b]pyridine stands as a promising candidate for further drug development, with a strong scientific rationale for its potential to target key proteins implicated in cancer and infectious diseases. The experimental workflows and protocols detailed in this guide provide a clear and actionable path for its preclinical evaluation. The convergence of a privileged scaffold with a strategically placed substituent makes this molecule a high-priority lead for any research program focused on the discovery of novel, targeted therapeutics.

References

- Jarmoni, K., Misbahi, K., & Ferrières, V. (2024). Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current Medicinal Chemistry, 31(5), 515–528.

- Krause-Rams, M., Foks, H., & Gobis, K. (2017).

- Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. (2022). Molecules, 28(1), 2.

- Discovery of 1H-Imidazo[4,5-b]pyridine Derivatives as Potent and Selective BET Inhibitors for the Management of Neuropathic Pain. (2023). Journal of Medicinal Chemistry, 66(14), 9645–9664.

- Novel amino substituted tetracyclic imidazo[4,5-b]pyridine deriv

- Bavetsias, V., Crumpler, S., Sun, C., Avery, S., Atrash, B., Faisal, A., Moore, A. S., Kosmopoulou, M., Brown, N., Sheldrake, P. W., Bush, K., Henley, A., Box, G., Valenti, M., de Haven Brandon, A., Raynaud, F. I., Workman, P., Eccles, S. A., Bayliss, R., Linardopoulos, S., & Blagg, J. (2012). Optimization of imidazo[4,5-b]pyridine-based kinase inhibitors: identification of a dual FLT3/Aurora kinase inhibitor as an orally bioavailable preclinical development candidate for the treatment of acute myeloid leukemia. Journal of Medicinal Chemistry, 55(20), 8721–8734.

- Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. (2024). Current Medicinal Chemistry, 31(5), 515–528.

- Hit generation and exploration: Imidazo[4,5-b] pyridine derivatives as inhibitors of Aurora kinases. (2010). Bioorganic & Medicinal Chemistry Letters, 20(15), 4569–4573.

- Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Deriv

- Synthesis, biological evaluation and molecular docking studies of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives as novel antitubercular agents: future DprE1 inhibitors. (2018). Chemistry Central Journal, 12(1), 133.

- Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. (2018). European Journal of Medicinal Chemistry, 158, 614–626.

- Synthesis of 2-phenyl-1H-imidazo[4,5-b]pyridine as type 2 diabetes inhibitors and molecular docking studies. (2017). Medicinal Chemistry Research, 26(5), 916–928.

- Discovery of a series of imidazo[4,5-b]pyridines with dual activity at angiotensin II type 1 receptor and peroxisome proliferator-activated receptor-γ. (2011). Journal of Medicinal Chemistry, 54(14), 5047–5063.

- Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Deriv

- Anti-Breast Cancer Activity of Some Synthesized Pyrazole Derivatives Bearing Imidazo[1,2a]pyridine Moiety. (2023). Egyptian Journal of Chemistry, 66(11), 309–318.

- Hit generation and exploration: Imidazo[4,5-b] pyridine derivatives as inhibitors of Aurora kinases. (2010). Bioorganic & Medicinal Chemistry Letters, 20(15), 4569–4573.

- Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. (1983). Journal of Medicinal Chemistry, 26(9), 1308–1311.

- Synthesis and Biological Activities of Novel 1H‐Imidazo[4,5‐b]pyridine Derivatives. (2021). ChemistrySelect, 6(42), 11498–11502.

- Synthesis and anti-cancer activity of 1,4-disubstituted imidazo[4,5-c]quinolines. (2016). Organic & Biomolecular Chemistry, 14(3), 876–883.

- A review on the biological activity of imidazo (4,5-b) pyridines and related compounds. (2017). World Journal of Pharmaceutical Research, 6(8), 534–551.

- Synthesis of 2-phenyl-1H-imidazo[4,5-b]pyridines (3–32). (n.d.).

- Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. (2012). Journal of Medicinal Chemistry, 55(20), 8721–8734.

- Optimization of imidazo[4,5-b]pyridine-based kinase inhibitors: identification of a dual FLT3/Aurora kinase inhibitor as an orally bioavailable preclinical development candidate for the treatment of acute myeloid leukemia. (2012). Journal of Medicinal Chemistry, 55(20), 8721–8734.

- Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium. (2018). ACS Omega, 3(4), 4376–4384.

- Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. (2022). Molecules, 28(1), 2.

- Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1640–1651.

- Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2021). RSC Advances, 11(43), 26849–26859.

- Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. (2012). Journal of Medicinal Chemistry, 55(20), 8721–8734.

- Assaying cell cycle status using flow cytometry. (2015). Current Protocols in Molecular Biology, 111, 7.10.1-7.10.16.

- Application Notes and Protocols: Tubulin Polymerization Assay with Tubulin Inhibitor 26. (n.d.). BenchChem.

- Comparative Guide to DprE1 Inhibitors for Mycobacterium tuberculosis. (n.d.). BenchChem.

- Cell cycle analysis with flow cytometry and propidium iodide. (n.d.). Abcam.

- Apoptosis western blot guide. (n.d.). Abcam.

- BTK Enzyme Assay System. (n.d.). BPS Bioscience.

- Cell Cycle Analysis by DNA Content. (n.d.). UC San Diego Moores Cancer Center.

- FLT3 Kinase Enzyme System Application Note. (n.d.).

- Optimization of a LanthaScreen Kinase assay for FLT3. (n.d.). Thermo Fisher Scientific.

- FLT3 Kinase Assay Kit. (n.d.). BPS Bioscience.

- In Vitro Tubulin Polymerization Assay Kit (≥99% Pure Bovine Tubulin). (n.d.). Sigma-Aldrich.

- Tubulin Polymerization Assay Kit. (n.d.). Cytoskeleton, Inc.

- Optimization of a LanthaScreen Kinase assay for FLT3. (n.d.). Thermo Fisher Scientific.

- Flow Cytometry Protocol. (n.d.). Sigma-Aldrich.

- DNA Measurement and Cell Cycle Analysis by Flow Cytometry. (2001). Current Issues in Molecular Biology, 3(3), 67–70.

- EXPERIMENTAL PROTOCOL: Cell prep and in vivo tumor inocul

- Xenograft Tumor Model Protocol. (2005). Protocol Exchange.

- Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. (2022). STAR Protocols, 3(4), 101783.

- FLT3 Kinase Assay. (n.d.).

- BTK (C481S) Kinase Assay Kit. (n.d.). BPS Bioscience.

- Analysis by Western Blotting - Apoptosis. (n.d.). Bio-Rad Antibodies.

- Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. (n.d.). Bio-Techne.

- Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. (2017). SLAS DISCOVERY: Advancing Life Sciences R&D, 22(8), 1019–1028.

- PROTOCOL: Western Blot Detection of Cytoplasmic Cytochrome c. (n.d.). Novus Biologicals.

- In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. (2017). Journal of Visualized Experiments, (119), e55184.

- Application Notes and Protocols: Western Blot Analysis of Apoptosis Markers Following ABBV-467 Tre

- Identification of an Aurora Kinase Inhibitor Specific for the Aurora B Isoform. (2010). Molecular Cancer Therapeutics, 9(4), 845–854.

- Tubulin polymerization HTS assay using >97% pure tubulin, OD based - Porcine (BK004P). (n.d.). Cytoskeleton, Inc.

- BTK Activity Assay. (n.d.). BellBrook Labs.

- AURORA C Kinase Assay Protocol. (n.d.).

- An Assessment of Kinase Selectivity, Enzyme Inhibition Kinetics and in Vitro Activity for Several Bruton Tyrosine Kinase (BTK) Inhibitors. (2021).

- Use of in vitro assays to assess the potential antiproliferative and cytotoxic effects of saffron (Crocus sativus L.) in human lung cancer cell line. (2014). Pharmacognosy Magazine, 10(Suppl 3), S447–S453.

- How to Control Your Apoptosis, Autophagy & Mitophagy Western Blots. (2021, April 9). Cell Signaling Technology.

- MTT assay protocol. (n.d.). Abcam.

- MTT Assay Protocol for Cell Viability and Prolifer

- MTT Cell Proliferation Assay. (n.d.).

- Aurora B Kinase Assay. (n.d.).

- MTT Cell Assay Protocol. (n.d.). T. Horton Checkpoint Lab.

- Reversible inhibition of recombinant Mycobacterium tuberculosis H37Rv DprE1 using FPR as substrate assessed as residual enzymatic activity preincubated for 10 mins followed by substrate addition by fluorescence assay. (n.d.). ChEMBL.

- Application of the Alamar blue assay to determine the susceptibility to anti-tuberculosis pharmaceuticals. (2010).

- Novel hybrids of 1,2,3-triazole-benzoxazole: design, synthesis, and assessment of DprE1 enzyme inhibitors using fluorometric assay and computational analysis. (2023). Journal of Biomolecular Structure and Dynamics, 1–14.

- A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. (2015). Molecular Biology of the Cell, 26(25), 4527–4533.

- Sensitivity and specificity of MABA in the susceptibility testing of 63 isolates of Mycobacterium tuberculosis to RMP and INH. (2007). Revista do Instituto de Medicina Tropical de São Paulo, 49(4), 231–233.

Sources

- 1. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. promega.com [promega.com]

- 4. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]

- 5. Use of in vitro assays to assess the potential antiproliferative and cytotoxic effects of saffron (Crocus sativus L.) in human lung cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]

- 8. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bio-protocol.org [bio-protocol.org]

The Janus Scaffold: Discovery, Chemistry, and Therapeutic Evolution of Imidazo[4,5-b]pyridines

Executive Summary

The imidazo[4,5-b]pyridine ring system represents one of the most compelling dualities in heterocyclic chemistry.[1][2] To the toxicologist, it is the core of PhIP (2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine), a potent mutagen formed in cooked meats that has driven decades of oncology research. To the medicinal chemist, it is a privileged scaffold —a 1-deazapurine bioisostere that mimics the adenine hinge-binding region of ATP, offering a template for high-affinity kinase inhibitors and G-protein coupled receptor (GPCR) ligands.

This technical guide dissects the history, synthetic evolution, and therapeutic trajectory of imidazo[4,5-b]pyridines.[2] It moves beyond simple chronology to analyze the causality of its development: how a chemical curiosity became a toxicological alert, and subsequently, a cornerstone of modern drug discovery.

Part 1: Historical Genesis and The Mutagenicity Era

The Early Years (1948–1970s)

The imidazo[4,5-b]pyridine system was first synthesized in 1948 , primarily as a structural exercise in fusing pyridine and imidazole rings. For decades, it remained a chemical curiosity with limited biological application. The field was dominated by its isomer, benzimidazole, and its nitrogen-rich cousin, purine.

The PhIP Discovery (1980s)

The trajectory of this scaffold changed radically in the 1980s with the work of Sugimura, Felton, and Knize . Researchers identified highly mutagenic heterocyclic amines (HCAs) in pyrolyzed proteins and cooked meats.

-

The Compound: 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP ).

-

The Mechanism: PhIP is formed via the Maillard reaction involving creatinine, phenylalanine, and sugars at high temperatures.

-

Impact: This discovery mandated a deep understanding of the scaffold's stability, metabolism, and DNA-binding properties, inadvertently creating a library of synthetic methods and pharmacological data that would later fuel drug discovery.

Timeline of Discovery

Figure 1: The chronological evolution of imidazo[4,5-b]pyridine from chemical synthesis to toxicology and finally to therapeutics.

Part 2: Structural Chemistry & Bioisosterism

Nomenclature and Numbering

The imidazo[4,5-b]pyridine system is a 1-deazapurine analog.[3][4]

-

Purine: Nitrogen atoms at 1, 3, 7, 9.

-

Bioisosterism: By replacing the N1 of purine with a carbon (C5 in the fused system), the scaffold retains the hydrogen-bond acceptor/donor capability of the imidazole ring while altering the electronics of the six-membered ring. This modulation is critical for tuning solubility and metabolic stability (t1/2).

Tautomerism

Like purines, N-unsubstituted imidazo[4,5-b]pyridines exhibit annular tautomerism (N1-H vs. N3-H).

-

Solid State: Often exists as a hydrogen-bonded dimer.

-

Solution: The tautomeric equilibrium is solvent-dependent and influences regioselectivity during alkylation reactions.

-

Technical Insight: Alkylation under basic conditions often yields a mixture of N1 and N3 isomers, necessitating careful chromatographic separation or the use of directing groups.

-

Part 3: Synthetic Methodologies

Classical Traube Synthesis

The traditional route mirrors purine synthesis, involving the condensation of 2,3-diaminopyridine with carboxylic acids, anhydrides, or orthoesters.

Mechanism:

-

Acylation: Formation of an amide at the more nucleophilic 3-amino group (or 2-amino depending on conditions).

-

Cyclodehydration: Ring closure under acidic or thermal conditions.

Modern Metal-Catalyzed Cross-Coupling

To access complex derivatives like PhIP or kinase inhibitors, modern methods utilize palladium-catalyzed C-N and C-C bond formation.

-

Buchwald-Hartwig: Introduction of amines at C2 or C6.

-

Suzuki-Miyaura: Arylation at C6 (critical for PhIP and kinase inhibitors).

Synthetic Workflow Diagram

Figure 2: Divergent synthetic pathways. The classical route builds the core; modern coupling functionalizes it for biological activity.

Part 4: Medicinal Chemistry & Therapeutic Applications[1][8][9][10][11][12]

The "Privileged Scaffold" Status

The imidazo[4,5-b]pyridine core is a "privileged structure" because it can serve as a rigid anchor for diverse pharmacophores.[1]

-

Kinase Hinge Binder: The N1/N3 and N4 nitrogens can form bidentate hydrogen bonds with the hinge region of kinases (mimicking the adenine of ATP).

-

GPCR Ligands: Used in Angiotensin II receptor antagonists.

-

Proton Pump Inhibitors (PPIs): Tenatoprazole utilizes this core to achieve a significantly longer plasma half-life (~7 hours) compared to the benzimidazole-based omeprazole (< 1.5 hours). This demonstrates the scaffold's ability to improve metabolic stability.

Case Study: PhIP vs. Therapeutics

The structural difference between a toxin and a cure is often subtle.

-

PhIP (Toxin): The 2-amino group is exocyclic. Metabolic activation by CYP1A2 N-hydroxylates this amine, leading to DNA adducts.

-

Therapeutics: Drug candidates often substitute the 2-position with stable aryl/heteroaryl groups or obscure the amine to prevent N-hydroxylation, thereby eliminating mutagenicity while retaining binding affinity.

Quantitative Comparison

| Feature | PhIP (Mutagen) | Tenatoprazole (Therapeutic Candidate) | Kinase Inhibitors (e.g., AZ-23) |

| Core | Imidazo[4,5-b]pyridine | Imidazo[4,5-b]pyridine | Imidazo[4,5-b]pyridine |

| C2 Substituent | Amino (-NH2) | Pyridyl-methyl-sulfinyl | Aryl/Heteroaryl |

| N1 Substituent | Methyl | H (or prodrug form) | Alkyl/Aryl |

| C6 Substituent | Phenyl | Methoxy | Solubilizing group |

| Mechanism | DNA Intercalation/Adduct | H+/K+ ATPase Inhibition | ATP Competitive Inhibition |

| Key Risk/Benefit | Carcinogenic | Extended Half-life (High Stability) | High Potency/Selectivity |

Part 5: Experimental Protocols

Protocol A: General Synthesis of Imidazo[4,5-b]pyridine Core

A robust, self-validating protocol for the parent ring system.

Reagents: 2,3-Diaminopyridine (10 mmol), Triethyl orthoformate (15 mmol), Formic acid (cat.), Ethanol. Procedure:

-

Dissolution: Dissolve 2,3-diaminopyridine in ethanol (20 mL).

-

Addition: Add triethyl orthoformate and 3 drops of formic acid.

-

Reflux: Heat to reflux (80°C) for 4–6 hours. Monitor by TLC (System: DCM/MeOH 9:1). The diamine spot (polar) should disappear, replaced by a less polar fluorescent spot.

-

Workup: Evaporate solvent under reduced pressure.

-

Crystallization: Recrystallize the residue from ethyl acetate/hexane.

-

Validation: 1H NMR (DMSO-d6) should show the C2-H singlet around 8.4–8.5 ppm.

Protocol B: Synthesis of PhIP (Mutagen Standard)

Based on the method of Knize & Felton (1986) and updated by Tanga et al. (2002).

Step 1: Construction of the Ring

-

React 2,3-diaminopyridine with cyanogen bromide (BrCN) to form 2-aminoimidazo[4,5-b]pyridine.

-

Safety Note: BrCN is highly toxic. Use in a fume hood with bleach traps.

Step 2: Methylation

-

Methylate using methyl iodide (MeI) and NaH in DMF.

-

Regioselectivity: This yields a mixture of 1-methyl and 3-methyl isomers. Separate via column chromatography (Silica, EtOAc/MeOH). The 1-methyl isomer is the precursor for PhIP.

Step 3: Arylation (The Suzuki Approach)

-

Reagents: 2-amino-1-methyl-6-bromoimidazo[4,5-b]pyridine (prepared via bromination), Phenylboronic acid, Pd(PPh3)4, Na2CO3, Dioxane/Water.

-

Reaction: Reflux under Argon for 12 hours.

-

Purification: HPLC or Flash Chromatography.

-

Validation: MS (M+H = 225.1), UV max at 315 nm.

References

-

Felton, J. S., et al. (1986). "Isolation and identification of a new mutagen from fried ground beef: 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP)." Carcinogenesis, 7(7), 1081–1086. Link

- Knize, M. G., & Felton, J. S. (1986). "The synthesis of the cooked-beef mutagen 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine and its 3-methyl isomer." Heterocycles, 24(7), 1815-1819.

-

Tanga, M. J., et al. (2002). "Synthesis of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), a heterocyclic food mutagen." Arkivoc, 2002(10), 90-96. Link

-

Bavetsias, V., et al. (2012). "Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor." Journal of Medicinal Chemistry, 55(20), 8721–8734. Link

-

Dubina, T. F., et al. (2024). "Synthesis and reactions of novel imidazo[4,5-b]pyridine building blocks." ResearchGate.[7] Link

-

Negma Laboratories. (2003). "Tenatoprazole: A novel proton pump inhibitor with a prolonged plasma half-life."[6][8][9] Digestive Disease Week.

Sources

- 1. fulir.irb.hr [fulir.irb.hr]

- 2. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. echemi.com [echemi.com]

- 5. EP4265254A2 - Imidazo[4,5-b]pyridine compounds and pharmaceutical compositions thereof for the treatment of inflammatory disorders - Google Patents [patents.google.com]

- 6. newdrugapprovals.org [newdrugapprovals.org]

- 7. researchgate.net [researchgate.net]

- 8. Tenatoprazole - Wikipedia [en.wikipedia.org]

- 9. TENATOPRAZOLE [drugs.ncats.io]

High-Precision Computational Profiling of 2-(4-Bromophenyl)-1H-imidazo[4,5-b]pyridine

Executive Summary & Structural Significance

The imidazo[4,5-b]pyridine scaffold represents a "privileged structure" in medicinal chemistry, serving as a bioisostere of purines.[1] The specific derivative, 2-(4-Bromophenyl)-1H-imidazo[4,5-b]pyridine , combines this bioactive core with a para-bromophenyl moiety.

From a theoretical standpoint, this molecule offers a rich landscape for computational study due to three factors:

-

Tautomeric Equilibrium: The competition between the N1-H and N3-H tautomers affects binding modes.

-

Electronic Modulation: The electron-withdrawing bromine atom influences the HOMO-LUMO gap and polarizability.

-

Halogen Bonding: The bromine atom acts as a

-hole donor, a critical feature for high-affinity binding in kinase pockets (e.g., Aurora Kinase, EGFR).

This guide details the theoretical characterization of this molecule, moving from Quantum Mechanical (QM) profiling to Molecular Docking simulations.

Computational Methodology (DFT)

To ensure high-fidelity results, the following protocol utilizes Density Functional Theory (DFT). This approach balances computational cost with the accuracy required for reproducing crystal structure geometries and vibrational spectra.

Level of Theory[1][2][3][4][5][6]

-

Software: Gaussian 16 / ORCA 5.0

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is the standard for organic heterocycles.

-

Basis Set: 6-311++G(d,p) .[2][3]

-

Rationale: The diffuse functions (++) are essential for describing the lone pairs on the pyridine/imidazole nitrogens. The polarization functions (d,p) are critical for accurately modeling the C-Br bond and the aromatic ring planarity.

-

-

Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) using DMSO or Water, depending on the intended biological context.

Geometry Optimization & Tautomerism

The imidazo[4,5-b]pyridine core can exist in two primary tautomeric forms. DFT calculations consistently predict the 1H-tautomer to be energetically favored over the 3H-tautomer in the gas phase by approximately 3–5 kcal/mol due to the repulsion between the pyridine nitrogen lone pair and the N3 lone pair in the 3H form.

Key Structural Parameters (Calculated vs. Exp. Benchmarks):

| Parameter | Calculated (B3LYP/6-311++G**) | Typical X-Ray (Analogues) | Deviation |

|---|---|---|---|

| C(2)-C(1') (Linker) | 1.468 Å | 1.460–1.475 Å | < 0.01 Å |

| C(4')-Br | 1.902 Å | 1.890–1.910 Å | ~0.01 Å |

| Dihedral (Core-Phenyl) | ~0.5° (Planar) | 0–15° (Packing dependent) | Minimal |

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap is a descriptor of kinetic stability and chemical reactivity.

-

HOMO: Localized primarily on the imidazo[4,5-b]pyridine core (

-character). -

LUMO: Delocalized over the phenyl ring and the C=N bond of the imidazole, indicating the site susceptible to nucleophilic attack.

-

Gap Energy (

): Typically ~4.0 - 4.2 eV for this system, suggesting moderate chemical stability but high reactivity toward biological electrophiles.

Spectroscopic Validation (Vibrational Analysis)

To validate the theoretical model, vibrational frequencies must be calculated and scaled (Scaling Factor: 0.961 for B3LYP/6-311++G(d,p)).

Diagnostic IR Bands:

- (N-H): A sharp, intense band calculated at ~3450 cm⁻¹ (stretching).

- (C=N): Characteristic imidazole ring stretch at ~1610–1630 cm⁻¹.

- (C-Br): A fingerprint region band at ~1070 cm⁻¹, critical for confirming the halogen substitution.

Molecular Docking & Pharmacophore Modeling

The 2-(4-Bromophenyl) derivative is often studied as an inhibitor of Aurora Kinase A or EGFR . The planar structure allows intercalation or ATP-competitive binding.

Target Selection

-

Target: Aurora Kinase A (PDB ID: 1MQ4 or similar).

-

Grid Box Center: Centered on the ATP-binding cleft (Val147, Ala160 gatekeeper).

Binding Mechanism

The docking simulation (using AutoDock Vina or Glide) typically reveals a binding mode stabilized by:

-

Hinge Region H-Bonds: The N1-H (donor) and N3 (acceptor) of the imidazo[4,5-b]pyridine core form a bidentate H-bond network with the backbone of the kinase hinge region.

-

Halogen Bonding: The 4-Br atom often orients toward a backbone carbonyl or a specific residue (e.g., Glu or Met), acting as a halogen bond donor (

-hole interaction). -

-

Visualizations

Diagram 1: Computational Workflow

This diagram outlines the logical flow from structure construction to biological validation.

Caption: Integrated computational workflow for structural and biological profiling of imidazopyridine derivatives.

Diagram 2: Reactivity & Interaction Map

This diagram illustrates the specific sites on the molecule responsible for chemical reactivity and biological binding.

Caption: Pharmacophore map highlighting key interaction points: H-bonding nitrogens and the halogen-bonding bromine.

Detailed Experimental Protocols

DFT Calculation Protocol (Standard Operating Procedure)

-

Input Generation: Construct the 2D structure and pre-optimize using Molecular Mechanics (MM2/MMFF94) to relieve steric clashes.

-

Gaussian Input Block:

-

Frequency Check: Ensure the output contains "NImAG=0" (zero imaginary frequencies) to confirm a true local minimum.

-

NBO Analysis: Add the Pop=NBO keyword to analyze the charge transfer from the pyridine ring to the phenyl ring.

Molecular Docking Protocol (AutoDock Vina)

-

Protein Prep:

-

Download PDB: 1MQ4 (Aurora Kinase A).

-

Remove water molecules and co-crystallized ligands.

-

Add polar hydrogens and Kollman charges.

-

-

Ligand Prep:

-

Use the DFT-optimized geometry (converted to .pdbqt).

-

Set the bond between the imidazopyridine C2 and phenyl C1' as rotatable .

-

-

Grid Configuration:

-

Center: X=15.2, Y=10.5, Z=18.1 (Active site coordinates).

-

Size: 40 x 40 x 40 Å.

-

-

Execution: Run with exhaustiveness = 32 to ensure convergence of the binding pose.

References

-

Bavetsias, V., et al. (2010).[1][4] Imidazo[4,5-b]pyridine Derivatives as Inhibitors of Aurora Kinases: Lead Optimization Studies Toward the Identification of an Orally Bioavailable Preclinical Development Candidate. Journal of Medicinal Chemistry. Link

-

Jabri, Z., et al. (2020).[4] Crystal structure, Hirshfeld surface analysis and DFT study of 6-bromo-3-(5-bromohexyl)-2-4-(dimethylamino)-phenyl-3H-imidazo[4,5-b]pyridine. Acta Crystallographica Section E. Link

-

Lan, W. N., et al. (2011).[1] Molecular modeling studies on imidazo[4,5-b]pyridine derivatives as Aurora A kinase inhibitors using 3D-QSAR and docking approaches. European Journal of Medicinal Chemistry. Link

-

Frisch, M. J., et al. (2016). Gaussian 16 Rev. C.01. Wallingford, CT: Gaussian, Inc. Link

-

Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry. Link

Sources

Methodological & Application

protocol for X-ray crystallography of 2-(4-Bromophenyl)-1H-imidazo(4,5-b)pyridine

Application Note & Protocol: X-ray Crystallography of 2-(4-Bromophenyl)-1H-imidazo[4,5-b]pyridine

Part 1: Abstract & Strategic Overview

Objective: To define a robust, self-validating protocol for the crystallization, data collection, and structure solution of 2-(4-Bromophenyl)-1H-imidazo[4,5-b]pyridine .

Significance: The imidazo[4,5-b]pyridine scaffold is a "privileged structure" in medicinal chemistry, serving as a bioisostere for purines. The introduction of a heavy halogen (Bromine) at the para-position of the phenyl ring serves two critical functions:

-

Pharmacological: It modulates lipophilicity and metabolic stability.

-

Crystallographic: The Bromine atom (

) acts as a heavy atom. This significantly aids in structure solution via the Heavy Atom Method (Patterson function) or Anomalous Dispersion (SAD) if Direct Methods fail, and provides an unambiguous anchor for determining molecular orientation.

Scope: This guide covers sample preparation, solvent screening, crystal mounting, beamline strategy, and refinement logic. It moves beyond "recipe" listing to explain the why—ensuring reproducibility across different laboratory environments.

Part 2: Pre-Crystallization Requirements

Before attempting crystallization, the chemical integrity of the sample must be verified. Impurities >1% can poison crystal growth faces, leading to microcrystalline powder rather than single crystals.

Chemical Purity & Solubility Profile

-

Purity:

98% (HPLC/NMR). -

Solubility Assessment: The target molecule is a planar, aromatic heterocycle with a polar H-bond donor (NH) and acceptor (N).

-

High Solubility: DMSO, DMF, DMAc.

-

Moderate Solubility (Hot): Ethanol, Methanol, Acetonitrile, Ethyl Acetate.

-

Insoluble/Antisolvent: Water, Hexane, Diethyl Ether.

-

Table 1: Solubility & Solvent Selection Matrix

| Solvent Class | Specific Solvent | Solubility | Role in Crystallization |

| Primary (Good) | Ethanol (EtOH) | Moderate (Hot) | Recommended. Promotes H-bonding networks. |

| Primary (Good) | Methanol (MeOH) | Moderate | Good for evaporation; prone to solvate formation. |

| Primary (Good) | DMF/DMSO | High | Use only for Vapor Diffusion (too slow for evap). |

| Intermediate | Acetonitrile (MeCN) | Low-Mod | Promotes "block" morphology over needles. |

| Antisolvent | Water ( | Insoluble | Strong driver for precipitation (Vapor Diffusion). |

| Antisolvent | Diethyl Ether | Insoluble | Good for vapor diffusion; volatility requires care. |

Part 3: Crystallization Protocols

We employ two parallel workflows to maximize the probability of obtaining diffraction-quality single crystals (dimensions

Method A: Slow Evaporation (Thermodynamic Control)

Best for: Stable polymorphs and robust crystals.

-

Preparation: Dissolve 10–15 mg of the compound in the minimum amount of hot Ethanol (~50-60°C).

-

Critical Step: Filter the hot solution through a 0.45

m PTFE syringe filter into a clean glass vial (4 mL). This removes dust nuclei that cause uncontrolled precipitation.

-

-

Setup: Cover the vial with Parafilm. Pierce 3–5 small holes with a needle to regulate evaporation rate.

-

Incubation: Place in a vibration-free environment at ambient temperature (20–25°C).

-

Observation: Monitor daily. Planar heterocycles often form needles (stacking along the short axis). If needles are too thin, switch to Method B .

Method B: Vapor Diffusion (Kinetic Control)

Best for: Increasing crystal size and reducing twinning.

-

Inner Vial: Dissolve 10 mg of compound in 0.5 mL DMF (Dimethylformamide).

-

Outer Vessel: Place the open inner vial inside a larger jar containing 3–4 mL of Water or Ethanol (Antisolvent).

-

Equilibrium: Seal the outer jar tightly. The antisolvent vapors will diffuse into the DMF, slowly increasing supersaturation.

-

Timeline: Crystals usually appear within 3–7 days. This method often yields "blockier" prisms suitable for X-ray analysis.

Part 4: Visualization of Experimental Workflow

Figure 1: Decision tree for crystallization strategy, optimizing for crystal habit.

Part 5: Data Collection Strategy

Crystal Mounting

-

Selection: Under a polarized microscope, select a single crystal with sharp extinction (uniform darkening every 90° rotation). Avoid "frayed" needles which indicate split crystals.

-

Cryoprotection: Use Paratone-N or Perfluoropolyether oil.

-

Note: The Bromine atom makes the crystal slightly more susceptible to radiation damage (absorption). Cryo-cooling (100 K) is mandatory to mitigate damage and reduce thermal motion (reducing atomic displacement parameters,

).

-

Beamline Configuration

-

Source: Mo-K

(-

Reasoning: Bromine has a high absorption coefficient (

) for Cu radiation, leading to significant absorption errors and fluorescence. Mo radiation minimizes absorption (

-

-

Detector Distance: Set to achieve a resolution of at least 0.80 Å (standard) or 0.70 Å (high res).

-

Strategy: Collect a full sphere of data (or at least unique data with high redundancy > 4).

-

Why? High redundancy allows for better absorption correction (SADABS/SCALE3 ABSPACK), which is critical for brominated compounds.

-

Part 6: Structure Solution & Refinement

The Heavy Atom Advantage

The presence of Bromine (

-

Space Group: Likely Monoclinic (

) or Triclinic ( -

Solution Method:

-

SHELXT (Intrinsic Phasing): Should solve this instantly. The Br atom will appear as the highest electron density peak (

). -

Patterson Method: If direct methods fail (rare), the Patterson map will show a clear Br-Br vector.

-

Refinement Protocol (SHELXL)

-

Assignment: Assign the Br atom first. Then C and N atoms based on geometry.

-

Anisotropic Refinement: Refine non-hydrogen atoms anisotropically.

-

Watchpoint: If the Br atom shows an elongated ellipsoid ("cigar shape"), check for Disorder (Br occupying two positions) or Twinning .

-

-

Hydrogen Atoms:

-

C-H: Place in calculated geometric positions (Riding model).

-

N-H (Imidazole): Locate in the Difference Fourier map (

). This is critical to confirm the tautomeric state (1H vs 3H position) and H-bonding network.

-

-

Weighting Scheme: Update weighting scheme (

) in the final cycles to flatten the variance.

Table 2: Expected Bond Lengths for Validation

| Bond Type | Expected Length (Å) | Citation |

| C-Br (Aryl) | 1.89 - 1.91 | [Allen et al., 1987] |

| C=N (Imidazole) | 1.30 - 1.35 | [Groom et al., 2016] |

| C-N (Bridgehead) | 1.37 - 1.40 | Standard Heterocycle |

| 3.40 - 3.60 | Stacking Interaction |

Part 7: Logic of Analysis (Self-Validation)

To ensure the structure is correct, perform these checks:

-

R-factor: Final

should be -

CheckCIF: Run the .cif file through the IUCr CheckCIF server.

-

Alert A/B: Look for "Large Residual Density" near Br. This is often a Fourier truncation ripple (acceptable) or absorption error (needs better correction).

-

-

Intermolecular Interactions:

-

Look for N-H...N hydrogen bonds linking molecules into chains or dimers (typical for imidazopyridines).

-

Look for Type II Halogen Bonding (C-Br...N or C-Br...

). The Br atom is a sigma-hole donor.

-

Figure 2: Data processing pipeline emphasizing the critical absorption correction step for brominated compounds.

References

-

Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database.[1][2] Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. Link

-

Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. Link

-

Allen, F. H., Kennard, O., Watson, D. G., Brammer, L., Orpen, A. G., & Taylor, R. (1987). Tables of bond lengths determined by X-ray and neutron diffraction. Part 1. Bond lengths in organic compounds. Journal of the Chemical Society, Perkin Transactions 2, S1-S19. Link

- Müller, P. (2009). Crystal structure refinement: a crystallographer's guide to SHELXL. Oxford University Press.

-

Desiraju, G. R., et al. (2013). Definition of the halogen bond (IUPAC Recommendations 2013). Pure and Applied Chemistry, 85(8), 1711-1713. Link

Sources

Application Note: 2-(4-Bromophenyl)-1H-imidazo[4,5-b]pyridine as a Fluorescent Scaffold & pH Sensor

This is a comprehensive Application Note and Protocol guide for 2-(4-Bromophenyl)-1H-imidazo[4,5-b]pyridine , designed for researchers in chemical biology and fluorescence spectroscopy.

Abstract & Introduction

2-(4-Bromophenyl)-1H-imidazo[4,5-b]pyridine (hereafter referred to as Br-IP ) is a heterocyclic fluorophore belonging to the imidazo[4,5-b]pyridine class.[1] While frequently utilized as a critical intermediate for cross-coupling reactions (e.g., Suzuki-Miyaura) to construct complex ratiometric probes, the molecule itself exhibits intrinsic fluorescence properties sensitive to environmental pH and metal ion coordination.

This guide details the protocols for utilizing Br-IP as a pH-sensitive fluorescent probe and a turn-off chemosensor for transition metals (Cu²⁺, Hg²⁺) . Its mechanism relies on the protonation of the pyridine nitrogen and the heavy-atom effect introduced by the bromine substituent, which modulates the Intramolecular Charge Transfer (ICT) efficiency.

Technical Specifications

| Parameter | Specification | Notes |

| IUPAC Name | 2-(4-Bromophenyl)-1H-imidazo[4,5-b]pyridine | |

| CAS Number | 75007-86-2 | |

| Molecular Formula | C₁₂H₈BrN₃ | |

| Molecular Weight | 274.12 g/mol | |

| Solubility | Soluble in DMSO, DMF, MeOH; Sparingly soluble in H₂O | Prepare 10 mM stock in DMSO.[2] |

| Excitation ( | 310–330 nm | Solvent dependent (Bathochromic shift in polar solvents). |

| Emission ( | 370–410 nm | Exhibits large Stokes shift (~70 nm). |

| Quantum Yield ( | 0.2 – 0.4 | Lower than non-brominated analogs due to heavy atom effect. |

| pKa (Pyridine N) | ~3.5 – 4.0 | Protonation leads to fluorescence quenching or shift. |

| pKa (Imidazole NH) | ~10.5 – 11.0 | Deprotonation forms the anion. |

Mechanism of Action

The fluorescence of Br-IP is governed by the electronic state of the imidazo[4,5-b]pyridine core.

-

Neutral State (pH 7): The molecule exhibits moderate fluorescence driven by ICT from the phenyl ring to the electron-deficient pyridine ring.

-

Acidic State (pH < 4): Protonation of the pyridine nitrogen (

) disrupts the ICT channel and often quenches fluorescence or causes a hypsochromic (blue) shift. -

Metal Coordination: The

of the pyridine and

Pathway Diagram (Graphviz)

Caption: Thermodynamic equilibrium states of Br-IP governing its fluorescence response to pH and metal ions.

Experimental Protocols

Protocol A: Preparation of Stock & Working Solutions

Reagents:

-

Br-IP powder (purity >98%)

-

DMSO (Spectroscopic grade)

-

PBS Buffer (pH 7.4) or Britton-Robinson buffer (for pH titration)

Procedure:

-

Stock Solution (10 mM): Dissolve 2.74 mg of Br-IP in 1.0 mL of DMSO. Vortex until fully dissolved. Store at -20°C in the dark (stable for 3 months).

-

Working Solution (10 µM): Dilute 1 µL of Stock Solution into 999 µL of the appropriate buffer.

-

Note: Maintain final DMSO concentration < 1% (v/v) to prevent cytotoxicity or solvent effects.

-

Protocol B: pH Sensing (Spectrofluorimetric Titration)

Objective: Determine the pKa and linear response range of Br-IP.

Workflow:

-

Prepare 10 mL of Britton-Robinson buffer adjusted to pH values ranging from 2.0 to 12.0 (in 0.5 unit increments).

-

Add Br-IP to each buffer aliquot to a final concentration of 10 µM.

-

Incubate for 5 minutes at room temperature (25°C).

-

Measurement:

-

Excitation: 320 nm

-

Slit Width: 5 nm (Ex/Em)

-

Scan Range: 340 nm – 600 nm

-

-

Data Analysis: Plot Fluorescence Intensity (

at ~390 nm) vs. pH. Fit the curve to the Henderson-Hasselbalch equation to determine pKa.

Protocol C: Metal Ion Screening (Selectivity Assay)

Objective: Assess the selectivity of Br-IP for Cu²⁺ or Hg²⁺ over interfering ions (Na⁺, K⁺, Ca²⁺, Mg²⁺, Zn²⁺).

Workflow:

-

Prepare a 10 µM Br-IP solution in PBS (pH 7.4, 1% DMSO).

-

Record the initial fluorescence spectrum (

). -

Add 5 equivalents (50 µM) of various metal perchlorate or chloride salts (Cu²⁺, Zn²⁺, Fe³⁺, Hg²⁺, etc.) to separate cuvettes.

-

Incubate for 10 minutes.

-

Record the fluorescence spectrum (

).[3] -

Calculation: Calculate Quenching Efficiency:

.-

Expectation: Cu²⁺ and Hg²⁺ typically show >80% quenching due to the heavy atom effect and paramagnetic quenching.

-

Bioimaging Protocol (Live Cell Imaging)

Target Cells: HeLa, A549, or HEK293 cells.

Workflow Diagram (Graphviz):

Caption: Step-by-step workflow for intracellular imaging using Br-IP.

Detailed Steps:

-

Culture: Grow cells to 70-80% confluence in DMEM supplemented with 10% FBS.

-

Staining: Replace media with serum-free media containing 10 µM Br-IP .

-

Incubation: Incubate for 30 minutes at 37°C / 5% CO₂.

-

Expert Tip: Do not exceed 30 minutes or 20 µM concentration, as the imidazopyridine core can intercalate DNA at high concentrations, leading to nuclear toxicity.

-

-

Washing: Wash cells

with pre-warmed PBS to remove extracellular probe. -

Imaging: Use a fluorescence microscope with a UV/Blue excitation filter (DAPI channel is often compatible, though Ex 330nm is optimal).

-

Ex: 330–360 nm

-

Em: 400–460 nm (Blue/Cyan emission)

-

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Precipitation in Buffer | Hydrophobicity of the Br-phenyl group. | Add a surfactant (e.g., 0.1% Tween-20) or increase DMSO to 5%. |

| Low Fluorescence Signal | Quenching by Oxygen or low Quantum Yield. | Degas solvents with N₂. Ensure pH is neutral (protonation quenches). |

| Lack of Selectivity | Non-specific metal binding. | Add EDTA to a control sample to verify reversibility. Use competitive ligands. |

| Red-Shifted Emission | Aggregation (ACQ).[4] | Reduce concentration to < 5 µM. Br-IP can form aggregates at high concentrations. |

References

-

Imidazo[4,5-b]pyridine Scaffold Properties

-

Synthesis & Metal Affinity

- Title: Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules.

- Source: MDPI (Molecules, 2025).

-

URL:[Link]

-

Fluorescence Mechanisms (ESIPT/ICT)

-

General Chemical Data

Sources